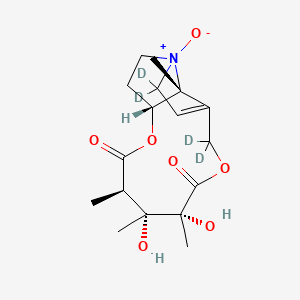
N-Oxide monocrotaline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Oxide monocrotaline-d4 is a deuterium-labeled derivative of monocrotaline N-oxide. Monocrotaline N-oxide is a pyrrolizidine alkaloid that is known for its hepatotoxic and carcinogenic properties. It is extracted from the plant Crotalaria grahamiana, which is found in South India and parts of Kenya .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxide monocrotaline-d4 involves the oxidation of monocrotaline using specific oxidizing agents. One common method involves the use of urea hydrogen peroxide in the presence of methyltrioxorhenium as a catalyst. The reaction is carried out in methanol at room temperature, followed by the addition of sodium thiosulfate to destroy excess hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-oxide monocrotaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylamines and nitrones.
Reduction: It can be reduced back to monocrotaline under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Urea hydrogen peroxide and methyltrioxorhenium in methanol.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylamines and nitrones.
Reduction: Monocrotaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-oxide monocrotaline-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of pyrrolizidine alkaloids.
Biology: Employed in studies of hepatotoxicity and carcinogenicity in animal models.
Medicine: Investigated for its potential therapeutic effects and mechanisms of toxicity.
Industry: Used in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in various samples
作用机制
N-oxide monocrotaline-d4 exerts its effects through the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, leading to DNA-DNA and DNA-protein cross-links. The compound is metabolized by cytochrome P-450 enzymes in the liver, which oxidize the double bond in the necine base, resulting in the formation of the reactive pyrrolic compound .
相似化合物的比较
Similar Compounds
Monocrotaline: The parent compound, known for its hepatotoxic and carcinogenic properties.
Monocrotaline N-oxide: The non-deuterated form of N-oxide monocrotaline-d4.
Other Pyrrolizidine Alkaloids: Such as retrorsine and senecionine, which also exhibit hepatotoxicity and carcinogenicity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. The deuterium atoms provide a distinct mass difference, allowing for precise detection using mass spectrometry .
属性
分子式 |
C17H25NO7 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2 |
InChI 键 |
KJGUHTKPGCKYIR-RPCDPJBVSA-N |
手性 SMILES |
[2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H] |
规范 SMILES |
CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



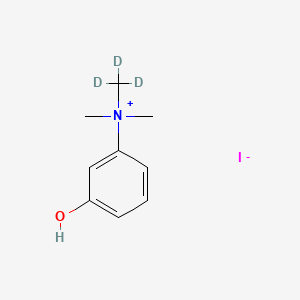

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
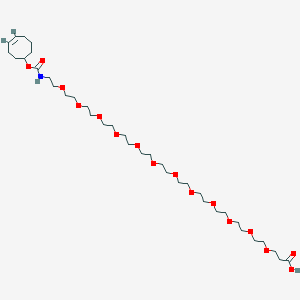
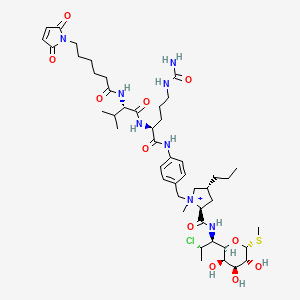
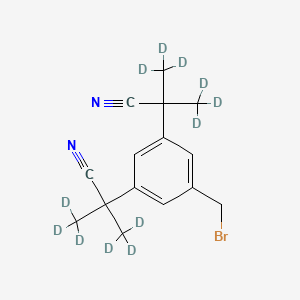
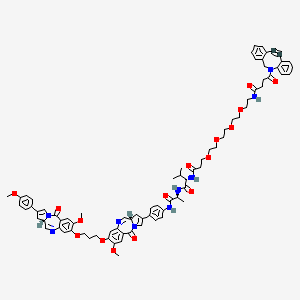
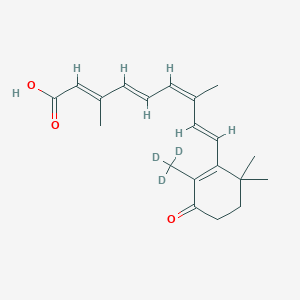
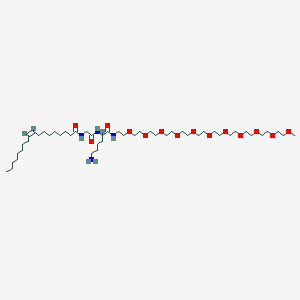
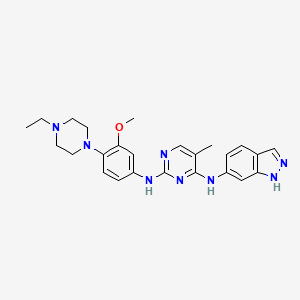
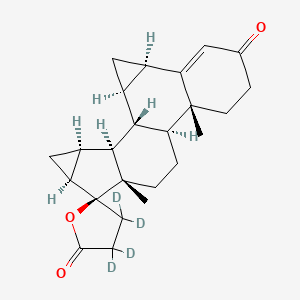
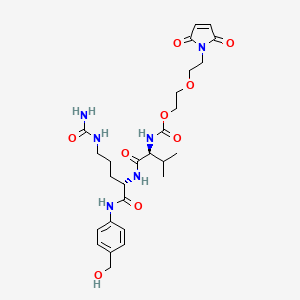
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
